
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound that has a molecular formula of C16H15N5 . It’s also known as “4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline” and "4-Methyl-N’-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine" .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones to determine their in vitro antimicrobial activities against clinically isolated strains .
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” consists of 16 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms .
Chemical Reactions Analysis
The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” was found to have genotoxic impurities in imatinib mesylate, a classical small molecule inhibitor of tyrosine kinase .
Physical And Chemical Properties Analysis
The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” has a molecular weight of 277.324 Da . The exact physical and chemical properties of “2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione” are not available.
Applications De Recherche Scientifique
Biological Potential and Synthetic Development
Thiazolidinediones and their analogues, such as 1,3-thiazolidin-4-ones, exhibit a broad spectrum of biological activities. These compounds are pivotal in medicinal chemistry due to their significant pharmacological importance. They have been the subject of extensive research for their potential activities against various diseases. The synthesis of these compounds, employing green chemistry approaches, underscores the environmental consciousness in modern chemical research. Notably, these molecules are found in commercial pharmaceuticals, highlighting their relevance in drug discovery and therapeutic applications (Santos, Jones Jr., & Silva, 2018).
Mechanisms of Action in Disease Modulation
Thiazolidinediones, acting as PPARγ agonists, have shown efficacy in metabolic syndrome and type 2 diabetes management. Beyond their metabolic effects, these molecules also demonstrate anti-cancer properties, supported by data from clinical trials. Their anti-cancer effects are interestingly independent of PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is crucial in the regulation of various cancers (Mughal, Kumar, & Vikram, 2015).
Inhibitory Effects on Protein Tyrosine Phosphatase 1B
2,4-Thiazolidinediones have been explored for their potential as PTP 1B inhibitors, a key regulator in the insulin signaling pathway. Modifications in the TZD scaffold have led to molecules with promising activity against PTP 1B, suggesting their utility in addressing insulin resistance associated with type 2 diabetes mellitus. This research area illustrates the versatility of TZD derivatives in designing novel therapeutic agents (Verma, Yadav, & Thareja, 2019).
Environmental Impact and Green Synthesis
The synthesis and structural exploration of thiazolidine derivatives, including efforts towards green synthesis, reflect a growing trend in chemical research towards sustainability. These methodologies not only aim at reducing the environmental footprint of chemical synthesis but also enhance the pharmacological profiles of the synthesized compounds. This aspect of research underlines the importance of environmentally friendly practices in the development of new drugs and chemicals (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound may affect the electron transport chain in the mitochondria, leading to disruption in atp production and an increase in reactive oxygen species .
Result of Action
Based on the mode of action, it can be inferred that this compound may lead to cell death due to the disruption in atp production and an increase in reactive oxygen species .
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOAWOGRUCCIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)


![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
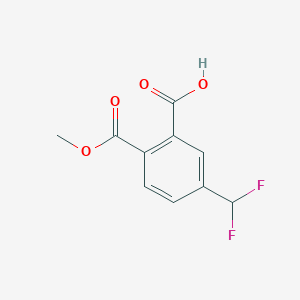
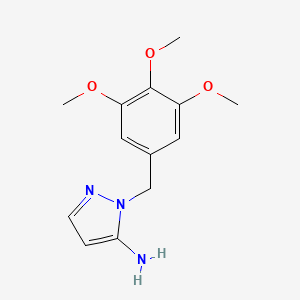
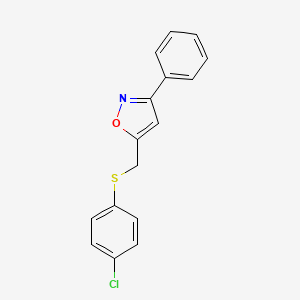
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
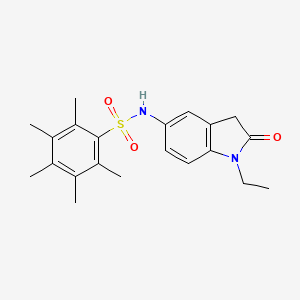
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)
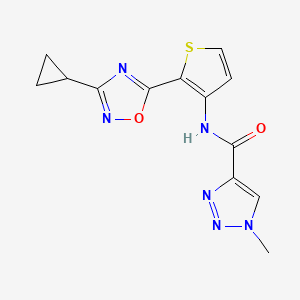
![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)